2-Fluoroethylamine hydrochloride

Description

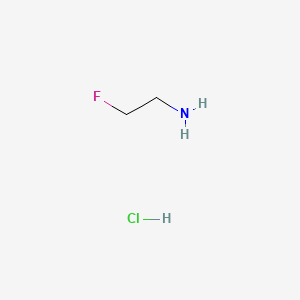

Structure

3D Structure of Parent

Properties

CAS No. |

460-08-2 |

|---|---|

Molecular Formula |

C2H7ClFN |

Molecular Weight |

99.53 g/mol |

IUPAC Name |

2-fluoroethanamine;hydron;chloride |

InChI |

InChI=1S/C2H6FN.ClH/c3-1-2-4;/h1-2,4H2;1H |

InChI Key |

YRRZGBOZBIVMJT-UHFFFAOYSA-N |

SMILES |

C(CF)N.Cl |

Canonical SMILES |

[H+].C(CF)N.[Cl-] |

Other CAS No. |

460-08-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Importance of Fluorinated Building Blocks

An In-Depth Technical Guide to 2-Fluoroethylamine Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 460-08-2), a pivotal fluorinated building block for researchers, scientists, and professionals in drug development and materials science. The document delves into its fundamental physicochemical properties, detailed spectroscopic profile, synthesis methodologies, and key applications. Emphasis is placed on the strategic advantage of incorporating the fluoroethyl moiety into complex molecules to enhance metabolic stability, modulate electronic characteristics, and refine pharmacokinetic profiles. This guide serves as an authoritative resource, integrating technical data with practical insights to facilitate its effective use in advanced chemical synthesis.

In modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a well-established strategy for optimizing molecular properties.[1][2] Fluorine's high electronegativity and small atomic radius can significantly alter a compound's metabolic stability, protein binding affinity, and lipophilicity.[2] this compound emerges as a critical intermediate, offering a direct and efficient pathway to introduce the valuable fluoroethyl functional group into a wide array of molecular scaffolds.[1] Its bifunctional nature, possessing both a reactive primary amine and a stable C-F bond, makes it a versatile tool for constructing novel pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Physicochemical and Molecular Properties

This compound is typically a white to light-orange crystalline solid.[3][4] It is known to be soluble in water and alcohol and is hygroscopic, necessitating storage in a cool, dry place under an inert atmosphere.[5][6]

Table 1: Core Physicochemical and Identification Properties

| Property | Value | Source(s) |

| CAS Number | 460-08-2 | [3][7][8] |

| Molecular Formula | C₂H₆FN·HCl | [3][7] |

| Molecular Weight | 99.53 g/mol | [3][4] |

| Appearance | White to light yellow/orange powder or crystal | [3][4] |

| Melting Point | 99-103 °C | [5][6] |

| Solubility | Soluble in water | [5][6] |

| Purity | ≥90%, ≥95%, >97% grades available | [4][7][8] |

| PubChem ID | 9995 | [3] |

| EC Number | 207-302-3 | [7] |

| MDL Number | MFCD00008161 | [3][7] |

Molecular Structure and Spectroscopic Profile

The utility of this compound is fundamentally tied to its molecular structure. The protonated amine group and the adjacent fluorine atom create a unique electronic environment that influences its conformation and reactivity.

Caption: Chemical structure of this compound.

Conformational Analysis: The Gauche Effect

A noteworthy stereoelectronic feature of protonated 2-fluoroethylamine is the pronounced "gauche effect."[7][8] Unlike its non-protonated form, the hydrochloride salt preferentially adopts a conformation where the C-F and C-NH₃⁺ bonds are gauche (dihedral angle of ~60°) rather than anti to each other.[7] This preference is attributed primarily to electrostatic attraction between the electronegative fluorine atom and the positively charged ammonium group, an interaction that persists even in aqueous solutions.[4][9] This conformational lock can be a critical design element in drug development, influencing how a molecule fits into a protein's binding site.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for confirming the identity and purity of this compound. The spectra are characterized by distinct signals for the two methylene groups, with splitting patterns influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

δ 8.01 (s, 3H): Represents the three protons of the ammonium group (–NH₃⁺). The signal is typically a singlet but can be broad.

-

δ 4.64 (dt, 2H): Corresponds to the methylene group attached to fluorine (F–CH₂–). The signal appears as a doublet of triplets due to coupling with the vicinal fluorine and the adjacent CH₂ group.

-

δ 3.17 (dt, 2H): Assigned to the methylene group attached to the nitrogen (H₃N⁺–CH₂–). This signal is also a doublet of triplets due to coupling with the adjacent CH₂ group and the vicinal fluorine.

-

δ 80.6 (d): The carbon atom bonded to fluorine (F–C H₂), showing a characteristic large one-bond C-F coupling constant.

-

δ 39.3 (d): The carbon atom bonded to the ammonium group (H₃N⁺–C H₂), which also exhibits smaller two-bond C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups within the molecule. Characteristic Absorption Bands (cm⁻¹): [1][10]

-

3095 - 2925: Strong, broad absorptions corresponding to N-H and C-H stretching vibrations of the ammonium and methylene groups.

-

1579 - 1510: Medium intensity bands associated with N-H bending (asymmetric and symmetric) of the primary ammonium salt.

-

1067: A strong band typical for C-F stretching vibrations.

Synthesis Methodology

Several synthetic routes to this compound have been reported. A common and scalable method is based on the conversion of 2-fluoroethanol, as detailed in patent literature.[10][11] This process avoids more hazardous reagents and can produce high-purity material.[11]

Caption: Key reaction pathways of 2-Fluoroethylamine.

Key reactions include:

-

Amide and Urea Formation: It readily reacts with acyl chlorides, isocyanates, and other activated carbonyl compounds to form stable amides and ureas, which are common functional groups in drug molecules. [1][12]* Reductive Amination: It can be used in reductive amination reactions with aldehydes and ketones to form secondary amines.

-

Synthesis of Heterocycles: It serves as a building block for incorporating the fluoroethyl side-chain onto various heterocyclic cores.

Examples of compounds synthesized using this compound include 2-fluoroethylisocyanate, 1,3-bis-(2-fluoroethyl) urea (BFU), and N-2-fluoroethylmaleimide. [12]

Key Applications

The versatility of this compound has led to its use across several high-tech fields.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals, particularly for drugs targeting neurological disorders and in the development of PET imaging agents. [3][12]The fluoroethyl group can enhance blood-brain barrier penetration and improve metabolic stability. [2]* Agrochemicals: It is used to create more effective and environmentally stable herbicides and pesticides. [3]* Materials Science: The compound is used in the development of specialty polymers and is gaining attention as an organic spacer cation in the synthesis of fluorinated perovskite materials for more stable and efficient solar cells. [1][3]* Biochemical Research: It can act as a building block in the synthesis of fluorinated amino acids and peptides to study protein interactions and functions. [3]

Safety and Toxicology

This compound is classified as an irritant and requires careful handling in a laboratory setting. [6]Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. [6]Work should be conducted in a well-ventilated fume hood.

Table 2: Hazard and Safety Information

| Parameter | Information | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [4] |

| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection. | [4] |

| Acute Toxicity | LD50 (Intraperitoneal, mouse): 10.37 mg/kg | [5] |

| Incompatibilities | Strong oxidizing agents. | [6] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Hygroscopic. | [4][5] |

Conclusion

This compound is a high-value chemical intermediate whose strategic importance continues to grow. Its ability to confer desirable properties such as enhanced metabolic stability and modulated bioavailability makes it an indispensable tool in the design of next-generation pharmaceuticals. Furthermore, its expanding role in materials science underscores its versatility. This guide provides the core technical knowledge required for scientists to confidently and effectively leverage the unique properties of this compound in their research and development endeavors.

References

-

O'Hagan, D. (2008). The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated. Royal Society of Chemistry. Retrieved from [Link]

- The preparation method of 2-fluorine ethylamine hydrochloride. (2017). Google Patents.

-

Freitas, M. P., & Bühl, M. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877–882. Retrieved from [Link]

-

Stalke, D., et al. (2016). Toward Fluorinated Spacers for MAPI-Derived Hybrid Perovskites: Synthesis, Characterization, and Phase Transitions of (FC2H4NH3)2PbCl4. Chemistry of Materials, 28(18), 6560–6566. Retrieved from [Link]

- Preparation method of this compound. (2015). Google Patents.

-

RTECS NUMBER-KR7570000. (n.d.). Chemical Toxicity Database. Retrieved from [Link]

-

This compound. (2024). ChemBK. Retrieved from [Link]

-

This compound CAS 460-08-2. (n.d.). Caming Pharmaceutical Ltd. Retrieved from [Link]

Sources

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. 460-08-2 | 2-Fluoroethanamine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. download.uni-mainz.de [download.uni-mainz.de]

- 5. fonction ventriculaire gauche: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 9. xxt1 xxt2 double: Topics by Science.gov [science.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Lead 2 fluoride | Sigma-Aldrich [sigmaaldrich.com]

- 12. Flupyradifurone: a brief profile of a new butenolide insecticide - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Bifunctional Building Block for Modern Chemistry

An In-Depth Technical Guide to 2-Fluoroethylamine Hydrochloride (CAS 460-08-2) for Advanced Scientific Applications

In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. This compound (CAS 460-08-2) has emerged as a pivotal building block, valued for its unique bifunctional nature. It incorporates a reactive primary amine and a strategically placed fluorine atom on an ethyl chain.[1] This combination provides chemists with a powerful tool to introduce the fluoroethyl moiety into a diverse range of molecular architectures.[1]

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][2] The presence of the fluorine atom in this compound can significantly influence the metabolic stability, lipophilicity, and binding affinity of the resulting molecules.[1][2][3] Consequently, this compound is not merely a reagent but a strategic component used to accelerate the development of novel therapeutics, next-generation agrochemicals, and advanced materials.[1][3] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, applications, and handling.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is the foundation for its effective application in research and synthesis. This compound is typically a white to light yellow crystalline solid that is soluble in water and alcohol.[4] Its hygroscopic nature necessitates careful storage under inert atmosphere to maintain its integrity.[4][5]

| Property | Value | Source(s) |

| CAS Number | 460-08-2 | [3][6][7] |

| Molecular Formula | C₂H₆FN·HCl | [3][6][7] |

| Molecular Weight | 99.53 g/mol | [3][5] |

| Appearance | White to light yellow/orange powder or crystal | [3][5] |

| Melting Point | 99-103 °C | [4][8] |

| Purity | ≥90% (Technical), ≥97% (Titration) | [3][8] |

| Solubility | Soluble in water and alcohol | [4][9] |

| Storage Temperature | 2 - 8 °C or Room Temperature (cool, dark place) | [3][5] |

| Key Sensitivities | Hygroscopic | [4][5] |

The "Fluorine Advantage": Strategic Impact in Drug Design

The utility of this compound in drug development is intrinsically linked to the unique properties of the fluorine atom. Its introduction into a molecular scaffold is a deliberate strategy to modulate pharmacokinetic and pharmacodynamic properties.[3]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the drug's half-life and bioavailability.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins or enzymes.

-

Modulated Lipophilicity: The fluoroethyl group can alter a molecule's lipophilicity (logP), which is a critical parameter for membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into a target's binding site.

Caption: Strategic incorporation of the fluoroethyl moiety to enhance drug properties.

Synthetic Pathways and Considerations

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired scale, purity, and cost-effectiveness.

Method 1: From 2-Fluoroethanol A common laboratory and industrial method involves the reaction of 2-fluoroethanol with toluenesulfonyl chloride, followed by subsequent steps to introduce the amine and form the hydrochloride salt.[10] This method is advantageous as it starts from a readily available precursor and allows for good control over the reaction, leading to high purity ( >99%) and yield (up to 89.7%).[10]

Caption: Simplified workflow for the synthesis of this compound.

Method 2: From 2-Fluoroacetonitrile Another documented method is the reaction of 2-fluoroacetonitrile with aqueous ammonia.[4] In this process, a nucleophilic substitution reaction occurs where the amino group replaces the cyano group's functionality after reduction, ultimately yielding 2-fluoroethylamine, which is then treated with hydrochloric acid.[4]

Core Applications in Research and Development

The bifunctional nature of this compound makes it a highly sought-after intermediate in diverse synthetic applications.[1]

Pharmaceutical Synthesis: It is a key intermediate for various pharmaceuticals, especially those targeting neurological disorders.[3] The primary amine group readily undergoes reactions such as acylation, alkylation, and condensation to form amides, ureas, and imines, which are common structural motifs in drug molecules.[1]

-

Synthesis of 1,3-bis-(2-fluoroethyl) urea (BFU): Used in the development of nitrosoureas for chemotherapy.[6][8]

-

Synthesis of PET Tracers: Employed in creating molecules like [18F]-FEAnGA for imaging β-glucuronidase activity in vivo.[8]

-

Precursor for Antidepressants: Serves as an intermediate for certain psychotropic and antidepressant drugs.[4]

Agrochemicals: The compound is used to formulate more effective and potentially more environmentally friendly herbicides and pesticides.[3]

Material Science: Its unique properties are beneficial in developing specialty polymers, coatings, and adhesives.[3] It has also been investigated for its role in influencing crystal growth and passivating defects in perovskite solar cells, leading to improved device performance.[1]

Caption: Key synthetic transformations of this compound.

Analytical Quality Control Protocol: Purity by HPLC

Ensuring the purity of this compound is critical for its successful application, especially in GMP environments. High-Performance Liquid Chromatography (HPLC) is a standard method for its identification and purity assessment.[11]

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Instrumentation & Reagents:

-

HPLC system with a UV or DAD detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Sample Diluent: 50:50 Water/Acetonitrile

-

This compound reference standard and test sample

Step-by-Step Protocol:

-

Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare the test sample in the same manner as the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary)

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B (re-equilibration)

-

-

-

Analysis: Inject a blank (diluent), followed by the reference standard, and then the test sample.

-

System Suitability: The reference standard injection should show a tailing factor of < 2.0 and a theoretical plate count of > 2000.

-

Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Caption: Standard workflow for HPLC purity analysis.

Safety, Handling, and Storage

Proper handling and storage are crucial due to the compound's hazardous properties. This compound is an irritant and may cause irritation to the eyes, skin, and respiratory tract.[4][12]

GHS Hazard Information:

| Hazard | Code | Statement | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | Warning | [5] |

| Signal Word | Warning | [5] | |

| Hazard Statements | H315 | Causes skin irritation. | [5] |

| H319 | Causes serious eye irritation. | [5] | |

| H335 | May cause respiratory irritation. | [12] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or fume hood to avoid inhalation.[12][13]

-

Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.[4][12]

-

Avoid generating dust.[13]

Storage:

-

Store in a tightly sealed container to protect from moisture due to its hygroscopic nature.[4][5]

-

Keep in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][13]

-

Storage under an inert atmosphere is recommended for long-term stability.[4][5]

Conclusion

This compound is a cornerstone building block for modern chemical innovation. Its value extends far beyond its simple structure, offering a direct and efficient route to incorporate the advantageous properties of fluorine into complex molecules. For scientists in drug discovery, agrochemicals, and materials science, a thorough understanding of this reagent's properties, synthetic utility, and handling requirements is essential. As research continues to push the boundaries of molecular design, the strategic application of versatile intermediates like this compound will remain a critical driver of progress and discovery.

References

-

This compound. ChemBK. [Link]

- The preparation method of 2-fluorine ethylamine hydrochloride.

-

2,2,2-Trifluoroethylamine Hydrochloride manufacturers and suppliers in india. LookChem. [Link]

-

This compound CAS 460-08-2. Caming Pharmaceutical Ltd. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 460-08-2 | TCI AMERICA [tcichemicals.com]

- 6. 2-フルオロエチルアミン 塩酸塩 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 2-氟乙胺 盐酸盐 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound CAS#: 460-08-2 [m.chemicalbook.com]

- 10. CN104496825B - The preparation method of 2-fluorine ethylamine hydrochloride - Google Patents [patents.google.com]

- 11. caming.com [caming.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. chemicalbook.com [chemicalbook.com]

molecular structure of 2-Fluoroethylamine hydrochloride

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Fluoroethylamine Hydrochloride

Introduction

This compound (CAS No. 460-08-2) is a pivotal molecular building block in modern chemical and pharmaceutical sciences. As a bifunctional reagent, it features a reactive primary amine and a strategically positioned fluorine atom on an ethyl chain. This unique combination makes it an invaluable intermediate for introducing the fluoroethyl moiety into a diverse range of molecular scaffolds.[1] The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance critical drug properties such as metabolic stability, lipophilicity, and target binding affinity.[2][3] Consequently, this compound is a compound of significant interest to researchers in drug discovery, materials science, and agrochemical development.[2][4] This guide provides an in-depth analysis of its molecular structure, conformational preferences, synthesis, and key applications, offering field-proven insights for scientific professionals.

Physicochemical and Spectroscopic Properties

This compound is a white to light-yellow, crystalline solid that is soluble in water and known to be hygroscopic.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 460-08-2 | [6] |

| Molecular Formula | C₂H₆FN·HCl | [6] |

| Molecular Weight | 99.54 g/mol | [6] |

| Appearance | White to light-yellow crystalline powder | [5] |

| Melting Point | 99-103 °C | [7] |

| Solubility | Soluble in water | [5] |

| Sensitivity | Hygroscopic | [5] |

Spectroscopic Signature

While comprehensive, peer-reviewed spectral data are not widely published, the structural identity of this compound is routinely confirmed by standard analytical techniques. Below are the expected spectroscopic characteristics based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the connectivity and conformational details of the molecule. The protonated amine group and the adjacent fluorine atom create a unique and predictable spectral pattern.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J) | Rationale |

| ¹H (CH₂F) | ~4.7 - 4.9 | Triplet of doublets (td) | Coupled to the adjacent CH₂ protons (~4-5 Hz, triplet) and the geminal ¹⁹F atom (~47 Hz, doublet). |

| ¹H (CH₂N) | ~3.4 - 3.6 | Triplet of doublets (td) | Coupled to the adjacent CH₂ protons (~4-5 Hz, triplet) and the vicinal ¹⁹F atom (~20-25 Hz, doublet). |

| ¹H (NH₃⁺) | ~8.5 - 9.0 | Broad singlet (bs) | Protons are exchangeable; signal may be broad and its position is solvent-dependent. |

| ¹³C (CH₂F) | ~78 - 82 | Doublet (d) | Large one-bond coupling to fluorine (¹JCF ≈ 170-180 Hz). |

| ¹³C (CH₂N) | ~38 - 42 | Doublet (d) | Smaller two-bond coupling to fluorine (²JCF ≈ 18-22 Hz). |

| ¹⁹F | ~ -220 to -230 | Triplet of triplets (tt) | Coupled to the two geminal protons (~47 Hz, triplet) and the two vicinal protons (~20-25 Hz, triplet). |

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the ammonium group and the carbon-fluorine bond.

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| ~3200 - 2800 | N-H stretch, C-H stretch | Broad, strong absorptions characteristic of a primary ammonium salt, overlapping with alkyl C-H stretches. |

| ~1600 - 1500 | N-H bend | Asymmetric and symmetric bending modes of the -NH₃⁺ group. |

| ~1100 - 1000 | C-F stretch | A strong, characteristic absorption for the carbon-fluorine single bond. |

Molecular Structure and Conformational Analysis: The Gauche Effect

The most fascinating aspect of this compound's structure is its distinct conformational preference. In its neutral (free base) form, there is little energetic difference between the gauche and anti conformers. However, upon protonation of the amine to form the hydrochloride salt, a powerful conformational locking occurs.

Extensive density functional theory (DFT) calculations and single-crystal X-ray diffraction studies have definitively shown that the 2-fluoroethylammonium cation strongly favors a gauche conformation, where the electronegative fluorine atom and the positively charged ammonium group are oriented at a 60° dihedral angle to each other.[8][9] This preference is remarkably strong, with a calculated stabilization energy of over 7.0 kcal/mol compared to the anti conformer.[9]

Causality Behind the Gauche Preference: This strong conformational bias is not due to simple steric effects. Instead, it arises from a combination of two key stereoelectronic interactions:

-

Intramolecular Hydrogen Bonding: A stabilizing hydrogen bond forms between one of the acidic ammonium protons and the electronegative fluorine atom (N⁺-H···F).

-

Electrostatic Attraction: A favorable charge-dipole interaction exists between the localized positive charge on the ammonium group and the partial negative charge on the fluorine atom.

This "locked" gauche conformation is critical, as it pre-organizes the molecule into a specific three-dimensional shape. For drug development professionals, this is a powerful design element, as a rigidified building block can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.

Caption: Conformational equilibrium of the 2-fluoroethylammonium cation.

Synthesis Protocol

A reliable, multi-step synthesis of this compound can be achieved starting from 2-fluoroethanol. The following protocol is adapted from established patent literature and represents a common industrial route.[10] The workflow is designed to be self-validating, with purification and characterization steps ensuring the integrity of the final product.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 2-Fluoroethyl Tosylate

-

To a stirred solution of 2-fluoroethanol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-fluoroethanol is consumed.

-

Pour the mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers with cold 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-fluoroethyl tosylate.

Step 2: Synthesis of N-(2-fluoroethyl)phthalimide

-

Dissolve the crude 2-fluoroethyl tosylate (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add potassium phthalimide (1.2 eq) to the solution.

-

Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain N-(2-fluoroethyl)phthalimide.

Step 3: Synthesis of 2-Fluoroethylamine (Hydrazinolysis)

-

Suspend N-(2-fluoroethyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the mixture to room temperature.

Step 4: Isolation of this compound

-

While stirring the cooled suspension from Step 3, slowly add concentrated hydrochloric acid until the pH is ~1-2.

-

Stir for an additional 30 minutes, then filter to remove the phthalhydrazide precipitate.

-

Wash the precipitate with a small amount of cold ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain a solid residue.

-

Recrystallize the crude solid from an ethanol/diethyl ether solvent system to yield pure this compound as a white crystalline solid.

Applications in Research and Development

The utility of this compound stems from its ability to serve as a robust precursor for more complex molecules. Its primary amine provides a reactive handle for a multitude of chemical transformations, including amidation, alkylation, and reductive amination.[1]

Medicinal Chemistry and Drug Development

In drug discovery, the 2-fluoroethyl group is installed to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[3]

Example Application: Synthesis of fluorinated ligands and PET tracers. this compound is used in the synthesis of various biologically active molecules, including prosthetic groups for radiolabeling in Positron Emission Tomography (PET). For example, it is a precursor to N-2-fluoroethylmaleimide, a reagent used to attach a fluorine-containing tag to thiol-containing biomolecules like peptides for imaging purposes.[7]

Caption: Pathway for synthesizing a peptide conjugate using the title compound.

Materials Science

Beyond pharmaceuticals, this compound serves as a component in advanced materials. It is used as an organic cation source in the synthesis of 2D perovskite solar cells.[2] In this context, the 2-fluoroethylammonium cation can influence crystal growth, passivate defects, and modify interfacial properties, ultimately leading to improved device efficiency and stability.[2]

Safety and Handling

This compound is an irritant and may cause harm to the eyes, skin, and respiratory tract.[3]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents. The compound is hygroscopic and should be stored under an inert atmosphere if possible.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated tool for molecular design. Its structure is dominated by a strong, electronically-driven preference for the gauche conformation, a feature that can be leveraged to impart conformational rigidity in larger molecules. Coupled with its synthetic versatility, this makes it a high-value building block for scientists and researchers aiming to push the boundaries of medicinal chemistry, materials science, and beyond. A thorough understanding of its molecular structure and properties is the first step toward unlocking its full potential in advanced applications.

References

- Vertex AI Search. (2025, October 14). Advanced Synthesis with this compound: A Manufacturer's Perspective. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1gsS4YwjSzyRHEWxPuc9cZQSFeZ8UhFd_rNQ6sHUuyT5egu_7WxcrpZgdKZ6_y9q-twt4PkwhjkFAPsuaTn49s7p5ow_TmUMCxSN_rspHdyonRszC7bNww9k96VLWt3BOioCZju4Mo9kWucIET8UAXyadxlZowsGF229m8UHGJxDr3iNfsGu4l6Nhkziy8B21g1DFr52PT21EUjWUiMmrSn20aBciMIM-XccI1t2tAOQvUbzYQl-pnrS3XL_UQNrVqQ1SCjOANg==]

- Sigma-Aldrich. This compound technical grade, 90%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjl5EVD7wQrogFLYN21KSoLLbBLO2ZG-l9HcRvugWk5aXTDTfef3LC1PgyTWW-8jg7Za5tD0uj5EibBP05CYMulbDIxl7sHmY7lEux4GIy1r78UYtQsdzzk4kS5J3q_f0Mf2I2bxbJhb4mWMsWMjzOjbwBaA==]

- Chem-Impex. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXPRLeq1msVItT5sPIbzjSZ6osVgH9K3FG5pJ2r1G6-vTPYxwqs6zuGoqeu39Vcs5K708JKIwO591KwS4KswcZ2HaMmWCV84fCwOwqRzE4RArvOdDob0gzXrS92Mfcv2ZNKA==]

- Silla, J. M., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877–882. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2OffoFkFcuz2GAsLIIALO6mSUeNDt8GSaaMPhYASk5W8gmtT8-gtld6EVYlJsnFQhMNhB_GmgySq7fgyU-RLWYJhhZo4-xQ65SMm5K3o2Ogk9ZyOo2m4oBm_EdKK16i4w1j8=]

- Santa Cruz Biotechnology. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0aR9PktMIbf4pccN3p68M4dt2lq7s2jx_oArgQMJmbJfLJsn03bQKuloKisUEzvSjhOjPNUojrkZ9WLJszygoxL_VBcOU2bCOvn1ykSDxipIteYUWQ1Zx7OPpbmkjUHtokzwT2GTYbDjOGdeVlx5k-zGQ65nZp8R5dyE=]

- Ciupa, A., et al. (2025, July 23). Ligand Substitutional Effects on Molecular Dynamics and Broadband Near-White Emission in 2D 2-Fluoroethylammonium Cadmium Chlorobromide. The Journal of Physical Chemistry C. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFzmP0N9P0tPLs1H1HSzAWHJcZUkWgS6WBb5gnDM54LFAthjD2jsd5tzxfHCuqKYQ_MTvuh60xc42oCp01cfbc0oSesAtucs6DevxxepD94Jo2lvvNx50TNQdLl3AfFJEDZp6EaH_m8Uj8m0o=]

- Briggs, C. R. S., et al. (2004). The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated. Organic & Biomolecular Chemistry, 2, 732-740. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7P0ph7fraKo7bPaQa-jzeXC_y-L4K5r243Lr69NdR0-4FRrsxOZAv6a5Itq5-ibTt5JFzoNs-Z1mziV9YFIiaDVegP-0wtaHwLtt5T2a8nZk6CeQ_v7YD-qr8_4A3MnOsV4G1dcClbq6sYgcCcmziBRm-7-ZfTrhGDQ==]

- Vertex AI Search. (2025, October 14). Advanced Synthesis with this compound: A Manufacturer's Perspective. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxN4TsJ_ND24ROROEHvSnjSTMgUPLsPIto58AecRWMjRGXX4dQg_teRiCXQcbWdeCrXr_fK6ufW_23nxT8tpa0YWQQLIMf9aCioAJhcrfcVcRoxQYKpZ-mYTG5m7wX-a6LIt0Aj_inrAZU8wI43b96Tg46WXQbiLMqY0781UVTr6vGss4iQOcXItzegn9trUeGf7ZD-9uHE9DVo13atWe4_YoDay4bt0rPAOEtdv6BgDTPdBpybW3j-MshTzDBTu4fnq-O4huRxA==]

- Ma, G., et al. (2014). Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_CuUixUSutSzJ7g--ur97F6dNdpHInxoBwipRzRMsRcjx2Q3Pz7zpD14w5Nf-mkDwXqFBOZLusFQQhNOx7oOqzP0d-ZZj6o1PXhqwG_YIch8rHBMf8nkg9Aqwx3NYUsTjbP8duzH6sEdG3biq29QByM0NZtdL918=]

- Ruifu Chemical. This compound CAS 460-08-2 Purity >97.0% (Titration). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErYYQuFKb1A1Gj5j_87k0b34rVMH541rSTXdgfI7AL2EqdqLqrFz58AvMaAZ5rXAVXNmdXUZXK41L5BEeGOl0bjd103MXz6thtMvJ7Mam3hG-x8J4N1Sg8UR07CI7LucxnwsZ--mMY6XiBeoXlurJpvKa3jS8NHpsypB1SWP2rZRRarhkYSiLoovqz]

- ChemBK. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvQiwEUlSKHmaP3uqekLV1dB0cmTiQyikUgx3THGjJJe-2qktqvMgNyDuvrrcyBDhnku2IGzxpd59hbwWUe7LhYhRCvGxvP_dtGTqnXXKDOeeR_sQN354TM8CV-rugU-AFfJ4eAvNb47BNrM1mILfX6ecIK_m2GaeqoZwZ]

- PubChem - National Institutes of Health. 2-Fluoroethylamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuNUQ8MBRcbU4fMHr7F6ayMx_bEy9ZOAMtwdV6g5-db_W2Z-a2ivGJp0a4H1YY5GQH8z0iQkSG7VoDmqLxv1TBFgg8Izh8HGRJeK1jKCqcQUKCuW-OBa9QqOL0A1lbEo0v8S_Zf-fu_Oxs7Rhl3M6PIeiamR603g==]

- Nicewicz, D. A., et al. (2013). Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi830td7c-yoXG_nq9ysMKH_0OikmJU0qNHyeoEBZShtULrIWjWGyYWEEb4619x7HSbu92vIo6t7INO6wzGEH8w5GpVgQBnLhZ7zfpd0S8D2qdml7kjTBiD5V_IVy5tN4w4GPX0K8u20cRByi8ts3RkeY67vIpA==]

- ResearchGate. (2025, August 9). The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW__3JzzGkEnPE_JPsgReqO-DV5is6JBq1WiZyckB_-e1NeAKTIy0tr-L6cf5wFKWuBXiTmSPe8TUirofeKRvWuGFrQoHi6ZAswkubt29-TFhMRFs-SB11-xKkKliXSXJbN6I5VIPBQlFRxuGXgWrKCeMyYBmz2XsQIzcj2cZVsC-xikK4fI-GfQTANSVihM4tqtIAOmlkEPuxtizatp6YZY0gItc_uA6xPvewCmW2hONjXVIk6RbNYBNwLArtscL4V4DkhuJ92QAXY2hyPaADzRiDAfQEog==]

- Tokyo Chemical Industry. This compound 460-08-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZf6ShrCzjfxXVvjre6zv0l5_djUBayqj6qv6_AiHA6k947hsuncT2xclbs8i56db7pVv_CLXzmTFE8yesFAW7HksCEQIZ92KjXo4-IlAzv6ca9TAEcCGqXM-QYGJ_vaahcShAsg==]

- Google Patents. CN104496825A - Preparation method of this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhayIuiOyNdvuB-gxbRY8FJr9zY1bugQykNTnLSqgS4klEG4mxohirz0O3tI128wZ4JRD2g6wXTe9ox17n0Yo7n5TCgKR-pz-8rUlBhiO8a2ZL2_j7oozIs9MNc4JQ2BNdRdRUg0tnf6ZTtWI=]

Sources

- 1. Ethylamine, 2,2,2-trifluoro-,hydrochloride [webbook.nist.gov]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. 2-フルオロエチルアミン 塩酸塩 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ruifuchem.com [ruifuchem.com]

- 6. scbt.com [scbt.com]

- 7. 2-Fluoroethylamine technical grade, 90 460-08-2 [sigmaaldrich.com]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 9. The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. CN104496825A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Fluoroethylamine Hydrochloride: Synthesis, Applications, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroethylamine hydrochloride (CAS RN: 460-08-2) is a pivotal building block in modern organic and medicinal chemistry.[1] As a fluorinated derivative of ethylamine, it serves as a critical precursor for introducing the fluoroethyl moiety into a wide range of molecules.[1] This strategic incorporation of fluorine can profoundly influence the physicochemical and biological properties of a compound, making this compound a valuable tool in the design of novel pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides a comprehensive overview of its synthesis, chemical properties, key applications in drug discovery, and detailed analytical protocols for its quality control.

Chemical Identity and Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | References |

| Chemical Name | This compound | [2][4][5] |

| Synonyms | 2-Aminoethyl fluoride hydrochloride, 2-Fluoroethylammonium hydrochloride, 2-fluoroethan-1-amine hydrochloride | [6] |

| CAS Number | 460-08-2 | [2][4][5] |

| Molecular Formula | C₂H₆FN·HCl | [6] |

| Molecular Weight | 99.53 g/mol | [6] |

| Appearance | White to light yellow powder or crystals | [6] |

| Melting Point | 99-103 °C | [7] |

| Solubility | Soluble in water | [2] |

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to optimize pharmacokinetic and pharmacodynamic properties.[2] The presence of the highly electronegative fluorine atom in this compound allows for the modulation of several key molecular attributes:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can enhance the metabolic stability of a drug, leading to a longer half-life and improved bioavailability.[2]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[8]

-

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger binding interactions with target proteins.[2]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target engagement.

Synthesis of this compound

There are two primary synthetic routes to this compound, each with its own advantages and considerations.

Method 1: Gabriel Synthesis from 2-Fluoroethanol

This multi-step synthesis, adapted from patent literature, offers a robust method for producing high-purity this compound.[1][9] The overall workflow is depicted below.

Caption: Workflow for the synthesis of this compound via the Gabriel synthesis.

Experimental Protocol:

-

Step 1: Synthesis of 2-Fluoroethyl tosylate. In a reaction vessel, 2-fluoroethanol is reacted with toluenesulfonyl chloride in a suitable solvent such as toluene with heating. The reaction is monitored until completion. The solvent is then removed under reduced pressure to yield the intermediate, 2-fluoroethyl tosylate.[1][9]

-

Step 2: Synthesis of N-(2-Fluoroethyl)phthalimide. The 2-fluoroethyl tosylate is then reacted with potassium phthalimide in a polar aprotic solvent like N,N-dimethylformamide (DMF) at a temperature ranging from 80 to 120°C.[1][9] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into water to precipitate the product, which is then filtered, washed, and dried.[1]

-

Step 3: Hydrolysis to 2-Fluoroethylamine. The N-(2-fluoroethyl)phthalimide is subjected to hydrazinolysis (the Ing-Manske procedure) by refluxing with hydrazine hydrate in ethanol.[1] This cleaves the phthalimide group, liberating the free primary amine.

-

Step 4: Formation of the Hydrochloride Salt. After the hydrolysis is complete, the reaction mixture is cooled, and concentrated hydrochloric acid is added to adjust the pH to approximately 2.[1] This protonates the amine and forms the hydrochloride salt. The mixture is then filtered to remove the phthalhydrazide byproduct. The filtrate is concentrated, and the crude this compound is purified by recrystallization from ethanol to yield a high-purity product (reported as >99%).[1][9]

Method 2: From 2-Fluoroacetonitrile

A simpler, albeit less detailed in the literature, method involves the reduction of 2-fluoroacetonitrile.[2]

Experimental Protocol:

-

Step 1: Amination of 2-Fluoroacetonitrile. 2-Fluoroacetonitrile is reacted with aqueous ammonia. In this reaction, the nitrile group is reduced to a primary amine, yielding 2-fluoroethylamine.[2]

-

Step 2: Salt Formation. The resulting 2-fluoroethylamine is then dissolved in a suitable solvent and treated with a solution of hydrochloric acid to form the hydrochloride salt.[2] The product can then be isolated by crystallization.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its primary amine group. This functionality allows for its incorporation into a wide array of molecular scaffolds through common organic transformations.[10]

Caption: Key reactions of the primary amine group of 2-fluoroethylamine.

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[6] While specific, publicly available synthesis routes for marketed drugs explicitly starting from this compound are scarce, its application is evident in the development of analogues of existing drugs to improve their properties.

Case Study: Fluoroethyl Analogues of Crizotinib

Crizotinib is an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[3][10] A significant challenge with some ALK inhibitors is their limited ability to penetrate the blood-brain barrier (BBB), reducing their efficacy against brain metastases.[8] To address this, fluoroethyl analogues of crizotinib have been synthesized to enhance lipophilicity and potentially improve BBB penetration.[8] In these syntheses, the fluoroethyl group is introduced by reacting crizotinib with a fluoroethylating agent, a reaction for which 2-fluoroethylamine could be a precursor for the synthesis of the required reagent.[3]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is crucial for its use in pharmaceutical applications. A combination of titrimetric and chromatographic methods is typically employed.

Purity Determination by Titration

The purity of this compound can be readily determined by acid-base titration.[6][11]

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) to a potentiometric or colorimetric endpoint using a suitable indicator such as phenolphthalein.

-

Calculation: The purity is calculated based on the volume of titrant consumed, the molar mass of this compound, and the initial sample weight.

Identity and Impurity Profiling by HPLC

Proposed HPLC Method:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.

-

Mobile Phase: A buffered mobile phase is necessary to ensure consistent ionization of the amine. A mixture of an aqueous phosphate buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of approximately 90:10 (v/v) can be used as a starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the molecule lacks a strong chromophore.

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of this compound. Both ¹H and ¹⁹F NMR are informative.

-

¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the two methylene groups (-CH₂-F and -CH₂-NH₃⁺). The protons on the carbon adjacent to the fluorine will be split by both the adjacent protons and the fluorine atom, resulting in a complex multiplet. The protons on the carbon adjacent to the ammonium group will also appear as a multiplet. The ammonium protons may be visible as a broad singlet, depending on the solvent and concentration.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a triplet of triplets, due to coupling with the adjacent protons. The chemical shift will be in the typical range for aliphatic fluorides.[13][14]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.

-

Hazards: Causes skin and serious eye irritation, and may cause respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the realm of drug discovery and development. Its ability to introduce a fluorine atom into molecules provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy and safety profiles. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN104496825B - The preparation method of 2-fluorine ethylamine hydrochloride.

- Google Patents. (n.d.). CN104496825A - Preparation method of this compound.

-

OpenStax. (2023, September 20). 24.7 Reactions of Amines. In Organic Chemistry. Retrieved from [Link]

-

PubMed Central (PMC). (2019, November 15). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. Retrieved from [Link]

-

YouTube. (2021, February 17). #sayasworldofchemistry CHEMICAL REACTIONS OF AMINES - ALKYLATION ACYLATION, CARBYLAMINE REACTION. Retrieved from [Link]

-

Ruifu Chemical. (n.d.). This compound CAS 460-08-2 Purity >97.0% (Titration). Retrieved from [Link]

-

Advanced Synthesis with this compound: A Manufacturer's Perspective. (2025, October 14). Retrieved from [Link]

-

PubMed. (2019, November 15). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoroethylamine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Reagents and reaction conditions: (i) NH 2 OH.HCl, pyridine,.... Retrieved from [Link]

-

ResearchGate. (n.d.). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). benzyl phthalimide. Retrieved from [Link]

-

Global NEST Journal. (2024, October 8). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. Retrieved from [Link]

-

MDPI. (n.d.). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Retrieved from [Link]

-

New Drug Approvals. (2015, March 29). Flupirtine Revisited. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized synthetic protocol for the preparation of osimertinib.... Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine.... Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-2-FLUORO-1-(FURAN-2-YL)-ETHANAMINE-HYDROCHLORIDE - Optional[19F NMR]. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved from [Link]

- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

-

FDA. (n.d.). PAM I Chapter 6. Retrieved from [Link]

-

ScienceOpen. (2021, February 27). Research Article A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemi. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-氟乙胺 盐酸盐 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How is Atogepant synthesised?_Chemicalbook [chemicalbook.com]

- 10. medkoo.com [medkoo.com]

- 11. ruifuchem.com [ruifuchem.com]

- 12. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. 19F [nmr.chem.ucsb.edu]

solubility of 2-Fluoroethylamine hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 2-Fluoroethylamine Hydrochloride in Organic Solvents

Foreword

In the landscape of pharmaceutical development and fine chemical synthesis, this compound serves as a critical building block, particularly in the synthesis of fluorinated compounds which are pivotal in designing targeted therapies and advanced materials.[1] The ability to introduce a fluorine atom can significantly enhance the biological activity, metabolic stability, and lipophilicity of drug candidates.[1] A thorough understanding of the solubility of this intermediate is not merely an academic exercise; it is a fundamental prerequisite for efficient process development, including reaction optimization, product purification, crystallization, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound in various organic solvents, designed for researchers, chemists, and drug development professionals.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. This compound is a salt, formed from the reaction of the basic 2-Fluoroethylamine with hydrochloric acid.[2][3] This conversion to a hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the stability and aqueous solubility of amine-containing compounds.[4]

| Property | Value | Source(s) |

| Chemical Name | 2-fluoroethan-1-amine hydrochloride | [5] |

| CAS Number | 460-08-2 | [1] |

| Molecular Formula | C₂H₇ClFN | [5] |

| Molecular Weight | 99.54 g/mol | |

| Appearance | White to light yellow crystalline solid/powder | [1][2][6] |

| Melting Point | 99-103 °C | [7] |

| Known Solvents | Soluble in water and alcohol | [2][8] |

| Key Feature | Hygroscopic | [8] |

Theoretical Framework: Predicting Solubility

While specific quantitative solubility data for this compound across a wide array of organic solvents is not extensively published, we can apply fundamental chemical principles to predict its behavior. The golden rule of solubility, "like dissolves like," is the cornerstone of this analysis, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[9]

This compound is a highly polar, ionic compound. The primary intermolecular forces at play are:

-

Ion-Dipole Interactions: The strongest force, occurring between the charged ammonium (R-NH₃⁺) and chloride (Cl⁻) ions and polar solvent molecules.

-

Hydrogen Bonding: The ammonium group can act as a hydrogen bond donor, and the chloride ion and the fluorine atom can act as hydrogen bond acceptors.[10]

The dissolution process requires the solvent to overcome the crystal lattice energy of the salt by providing favorable solvation energy.[9]

Solvent Classification and Predicted Solubility:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are highly effective at solvating both the ammonium cation and the chloride anion through strong ion-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO, Acetone): These solvents have large dipole moments but lack O-H or N-H bonds, making them poor hydrogen bond donors. They can solvate the ammonium cation effectively through dipole interactions but are less effective at solvating the chloride anion compared to protic solvents.

-

Prediction: Moderate to Low Solubility . Solubility would be expected to be lower than in protic solvents. Solvents with higher dielectric constants like DMSO and DMF might show moderate solubility, while those like acetone would likely show lower solubility.

-

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak van der Waals or London dispersion forces. They cannot effectively solvate the charged ions of the salt.

-

Prediction: Insoluble or Very Sparingly Soluble . The energy required to break the ionic bonds of the crystal lattice far exceeds the weak solvation energy provided by these solvents.

-

This predictive framework is visualized in the diagram below.

Caption: Predicted solubility of 2-Fluoroethylamine HCl based on solvent polarity.

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental procedure is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[11]

Principle:

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined analytically.[12]

Workflow Diagram:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.[11]

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stir plate within a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C).

-

Agitate the suspension for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[12] It is advisable to run preliminary experiments to confirm that the measured concentration does not change between later time points (e.g., 48 and 72 hours).

-

-

Phase Separation:

-

Remove the vial from the shaker and allow it to stand briefly.

-

Centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid. Alternatively, filtration through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) can be used, but one must be cautious of potential solute adsorption onto the filter material.[11]

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid pellet.

-

Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

-

Prepare a calibration curve using standards of this compound of known concentrations.

-

Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution (i.e., the solubility) by applying the dilution factor.

-

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

-

The experiment should be performed in triplicate for each solvent to ensure reproducibility.

-

Safety and Handling Precautions

As a responsible scientist, safe handling of all chemicals is paramount. This compound is classified as an irritant and is harmful if swallowed.[2][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5]

-

Ventilation: Handle the solid and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][14]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[2] Due to its hygroscopic nature, storage in a desiccator or under an inert atmosphere is recommended.[8]

Conclusion

The solubility of this compound is dictated by its highly polar and ionic nature. It exhibits high solubility in polar protic solvents like water and alcohols, with predicted lower solubility in polar aprotic systems and negligible solubility in nonpolar organic solvents. While comprehensive quantitative data is sparse in public literature, this guide provides the theoretical foundation to predict its behavior and a robust experimental protocol to determine its solubility accurately. This knowledge is indispensable for chemists and researchers aiming to leverage this valuable fluorinated building block in synthesis, purification, and formulation, enabling more efficient and predictable process development.

References

-

This compound - ChemBK. ChemBK. Available at: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications - Journal of Chemical Theory and Computation. Available at: [Link]

-

Trifluoroethylamine Hydrochloride - Solubility of Things. Solubility of Things. Available at: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

-

Solubility of Organic Compounds. University of Toronto. Available at: [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

-

This compound CAS 460-08-2. Caming Pharmaceutical Ltd. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Saddleback College. Available at: [Link]

-

Solubility of organic amine salts. Sciencemadness.org. Available at: [Link]

-

Structure and Properties of Amines. Chemistry LibreTexts. Available at: [Link]

-

Solubility of Organic Compounds. Chemistry Steps. Available at: [Link]

-

Why do amines dissolve in hydrochloric acid?. Quora. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. quora.com [quora.com]

- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. caming.com [caming.com]

- 7. 2-Fluoroethylamine technical grade, 90 460-08-2 [sigmaaldrich.com]

- 8. This compound CAS#: 460-08-2 [m.chemicalbook.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Stability and Storage of 2-Fluoroethylamine Hydrochloride

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide offers an in-depth analysis of the stability and optimal storage conditions for 2-Fluoroethylamine hydrochloride (CAS 460-08-2), a crucial building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] Understanding its chemical behavior is essential for ensuring experimental reproducibility and the quality of synthesized products.

Physicochemical Properties of this compound

This compound is a white to light yellow crystalline solid.[4][5] It is soluble in water.[4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 460-08-2 | [5][6] |

| Molecular Formula | C₂H₆FN·HCl | [6] |

| Molecular Weight | 99.54 g/mol | [6] |

| Melting Point | 99-103 °C | |

| Appearance | White to light yellow powder/crystal | [4][5] |

| Solubility | Soluble in water | [4] |

| Hygroscopicity | Hygroscopic | [4] |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by its molecular structure, which includes a primary amine and a carbon-fluorine bond. The hydrochloride salt form generally enhances the stability of the amine.[7] However, like many organic compounds, it is susceptible to degradation under certain conditions. The primary degradation pathways are likely to involve hydrolysis, photodegradation, and thermal decomposition.

Hydrolysis

While the hydrochloride salt is stable in aqueous solution, prolonged exposure to water, especially at elevated temperatures or non-neutral pH, could potentially lead to the hydrolysis of the carbon-fluorine bond. This is a common degradation pathway for some fluorinated organic compounds. The C-F bond is generally strong, but its stability can be influenced by neighboring functional groups.

Caption: Potential hydrolytic degradation of 2-Fluoroethylamine.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the photodegradation of halogenated organic compounds.[8][9] This process often involves the cleavage of the carbon-halogen bond, leading to the formation of free radicals and subsequent secondary reactions. To mitigate this, this compound should be stored in light-resistant containers.

Caption: Postulated photodegradation pathway via C-F bond cleavage.

Thermal Decomposition

At elevated temperatures, this compound can undergo thermal decomposition. The decomposition of primary alkylamines can lead to the formation of various products, including imines and ammonia.[10] The presence of the fluorine atom may influence the specific decomposition pathway and products.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, it is imperative to adhere to the following storage and handling guidelines.

Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Room temperature or refrigerated (2-8 °C) | Minimizes thermal degradation. | [1] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. | [4] |

| Container | Tightly sealed, light-resistant container | Protects from moisture (hygroscopic nature) and light. | [4][5] |

| Location | Cool, dry, well-ventilated area | General best practice for chemical storage. | |

| Incompatibilities | Away from strong oxidizing agents | To prevent potentially vigorous reactions. | [4] |

Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

Hygroscopicity: Due to its hygroscopic nature, minimize exposure to atmospheric moisture.[4] Handle and weigh the compound quickly and in a dry environment if possible.

-

Spills: In case of a spill, avoid generating dust. Clean up spills promptly using appropriate procedures and dispose of waste in a designated container.

Experimental Protocol for Stability Assessment

To evaluate the stability of this compound under specific laboratory conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing for degradation products.

Objective: To assess the stability of this compound under thermal, photolytic, and hydrolytic stress.

Materials:

-

This compound

-

High-purity water

-

Methanol (HPLC grade)

-

Amber and clear glass vials

-

Calibrated oven

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

-

For the hydrolysis study, prepare solutions in water at different pH values (e.g., acidic, neutral, basic).

-

-

Stress Conditions:

-

Thermal Stress:

-

Place a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

-

Photolytic Stress:

-

Expose a sample of the solid compound and a sample of the stock solution in a clear vial to a controlled light source (e.g., UV lamp) in a photostability chamber for a defined period.

-

Simultaneously, keep a control sample in an amber vial to protect it from light.

-

-

Hydrolytic Stress:

-

Incubate the aqueous solutions at different pH values at room temperature and an elevated temperature (e.g., 40 °C) for a defined period.

-

-

-

Analysis:

-

At each time point, withdraw an aliquot of the stressed samples.

-

Analyze the samples by HPLC to quantify the remaining amount of this compound and to detect any degradation products.

-

Compare the chromatograms of the stressed samples with a control sample stored under recommended conditions.

-

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is a valuable reagent whose stability is critical for its successful application in research and development. By understanding its physicochemical properties and potential degradation pathways, and by adhering to the recommended storage and handling conditions outlined in this guide, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes. Proper management of this chemical, including storage in a cool, dry, and inert environment, away from light and incompatible substances, is the cornerstone of its effective use.

References

-

Photodegradation of halogenated organic disinfection by-products: Decomposition and reformation. (2023). Water Research, 245, 120565. [Link]

-

Pande, U. C. (2011). PHOTOCHEMICAL DEGRADATION OF HALOGENATED COMPOUNDS: A REVIEW. Sci. Revs. Chem. Commun., 1(2), 112-130. [Link]

-

Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of Halogenated Aromatic Pollutants. Advances in Bioscience and Biotechnology, 1(3), 238-240. [Link]

-

Pande, U. C. (2011). Photochemical Degradation of Halogenated Compounds: A Review. ResearchGate. [Link]

-

This compound. (2024). ChemBK. [Link]

-

Berger, B., & Hauk, A. (2009). Biodegradation of fluorinated alkyl substances. Reviews of environmental contamination and toxicology, 208, 1-40. [Link]

-

Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. (2021). Journal of the Pharmaceutical Society of Japan, 141(1), 119-126. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [Link]

-

Amine. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

2,2,2-Trifluoroethylamine hydrochloride. (n.d.). PubChem. [Link]

-

This compound CAS 460-08-2. (n.d.). Caming Pharmaceutical Ltd. [Link]

-

Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied microbiology and biotechnology, 100(6), 2617–2627. [Link]

-

Key, C. G., & Dolfing, J. (2022). Why Is the Biodegradation of Polyfluorinated Compounds So Rare?. Applied and environmental microbiology, 88(12), e0035522. [Link]

-

Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. (2020, September 4). YouTube. [Link]

-

Comparison of the thermal decomposition behavior for members of the hydroxylamine family. (2025). ResearchGate. [Link]

-

Ways of crashing out amines. (2018, May 13). Reddit. [Link]

-

2-Fluoroethylamine. (n.d.). PubChem. [Link]

- Preparation method of this compound. (2015).

-

Lee, S., & Kim, Y. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. The Journal of chemical physics, 134(19), 194701. [Link]

Sources

- 1. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants [research.amanote.com]

- 2. quora.com [quora.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. caming.com [caming.com]

- 6. scbt.com [scbt.com]

- 7. reddit.com [reddit.com]

- 8. Photodegradation of halogenated organic disinfection by-products: Decomposition and reformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. french.tsijournals.com [french.tsijournals.com]

- 10. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Fluorine in 2-Fluoroethylamine Hydrochloride's Reactivity

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] 2-Fluoroethylamine hydrochloride stands out as a deceptively simple yet powerful building block, where the presence of a single fluorine atom dramatically reshapes its chemical personality compared to its non-fluorinated parent, ethylamine. This guide provides an in-depth analysis of the multifaceted role of fluorine in dictating the reactivity of this compound. We will dissect the fundamental electronic and conformational effects imparted by fluorine, explore how these properties modulate the amine's basicity and nucleophilicity, and discuss the profound implications for synthetic applications and drug design. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile synthon.

The Fluorine Factor: More Than Just a Halogen